4-Bromo-2-methylbenzaldehyde
Overview
Description
4-Bromo-2-methylbenzaldehyde is an organobromine compound with the molecular formula C8H7BrO. It is a derivative of benzaldehyde, where a bromine atom is substituted at the fourth position and a methyl group at the second position on the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
4-Bromo-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H7BrO . It is primarily used as a reactant in various chemical reactions . .
Mode of Action
As an aldehyde, this compound can participate in reactions such as the formation of oximes and hydrazones . In these reactions, the aldehyde group (-CHO) of the compound can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Biochemical Pathways
This compound has been involved in various chemical reactions, including:
- Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions .
- Knoevenagel condensation .
- Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters .
- Imination and oxidative heterocyclization / carbonylation . These reactions can lead to the formation of various products, which can have different biochemical effects depending on their structure and properties.
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific reactions it undergoes and the resulting products. As it is primarily used as a reactant in chemical reactions, its effects are typically seen in the products of these reactions rather than the compound itself .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of this compound. For instance, certain reactions may require specific conditions to proceed efficiently. Additionally, safety data suggests that adequate ventilation is necessary when handling this compound to avoid inhalation and contact with skin or eyes .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . These interactions are crucial in organic synthesis and biochemical research, as they help in the formation of various derivatives and intermediates.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can participate in free radical bromination, which can lead to changes in cellular oxidative states . Additionally, its interactions with cellular proteins can modulate gene expression and impact metabolic pathways, thereby altering cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a nucleophile in substitution reactions, where it interacts with electrophilic centers on enzymes or other proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various by-products . These by-products can have different biochemical activities, which may affect the overall outcome of experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At high doses, this compound can cause toxic effects, including respiratory irritation and skin corrosion . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to aldehyde metabolism. It interacts with enzymes such as aldehyde dehydrogenases, which facilitate its conversion to other metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells, thereby influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s biochemical effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . For example, the compound may localize to the mitochondria, where it can impact cellular respiration and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-methylbenzaldehyde can be synthesized through several methods. One common method involves the bromination of 2-methylbenzaldehyde. The process typically includes the following steps:
Bromination: 2-Methylbenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the fourth position.
Purification: The reaction mixture is then purified through distillation or recrystallization to obtain pure this compound.
Another method involves the use of 2-bromo-4-methylaniline as a starting material. The steps include:
Diazotization: 2-Bromo-4-methylaniline is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures.
Formylation: The diazonium salt is then reacted with formaldoxime to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-Bromo-2-methylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound with sodium borohydride (NaBH4) yields 4-Bromo-2-methylbenzyl alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can produce 4-Methoxy-2-methylbenzaldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 4-Bromo-2-methylbenzoic acid.
Reduction: 4-Bromo-2-methylbenzyl alcohol.
Substitution: 4-Methoxy-2-methylbenzaldehyde.
Scientific Research Applications
4-Bromo-2-methylbenzaldehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It serves as a building block in the preparation of polymers and advanced materials.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicinal Chemistry: It is explored for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzaldehyde: Similar structure but lacks the methyl group at the second position.
2-Bromo-4-methylbenzaldehyde: An isomer with the bromine atom at the second position and the methyl group at the fourth position.
4-Methoxy-2-methylbenzaldehyde: Similar structure with a methoxy group instead of a bromine atom.
Uniqueness
4-Bromo-2-methylbenzaldehyde is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which imparts distinct reactivity and properties. This combination allows for specific interactions in chemical reactions and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
4-bromo-2-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6-4-8(9)3-2-7(6)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBPVESMGNZMSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543702 | |
Record name | 4-Bromo-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24078-12-4 | |
Record name | 4-Bromo-2-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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